molecular formula C11H13N3O2 B2437880 methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 832746-71-1

methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2437880
CAS No.: 832746-71-1
M. Wt: 219.244
InChI Key: XFDJZZSZWMGAQJ-UHFFFAOYSA-N
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Description

Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold in medicinal chemistry, often explored for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolopyridine core . The reaction conditions often include heating the reactants in an appropriate solvent, such as acetic acid, under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.

    1H-pyrazolo[4,3-b]pyridine: Another isomer with distinct chemical properties and applications.

    1H-pyrazolo[3,4-c]pyridine: Differing in the position of the nitrogen atoms, leading to variations in reactivity and biological activity.

Uniqueness

Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic properties and enhances its binding affinity to certain molecular targets. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl 1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6-5-8(11(15)16-4)9-7(2)13-14(3)10(9)12-6/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDJZZSZWMGAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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